molecular formula C6H7N3O3 B13911003 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B13911003
M. Wt: 169.14 g/mol
InChI Key: IJAHNLRUFAXOBY-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxypyrimidin-5-yl)acetamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dihydroxypyrimidin-5-yl)acetamide typically involves the reaction of 2,4-dihydroxypyrimidine with acetamide under specific conditions. One common method involves heating 2,4-dihydroxypyrimidine with acetamide in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-dihydroxypyrimidin-5-yl)acetamide may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the highest purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dihydroxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl groups in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2,4-Dihydroxypyrimidin-5-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential antimicrobial and antiviral properties, making it a candidate for biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dihydroxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2,4-Dihydroxypyrimidin-5-yl)acetamide can be compared with other similar compounds such as:

    2,4-Dihydroxypyrimidine: The parent compound, which lacks the acetamide group.

    2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: A related compound with different functional groups.

    Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents and biological activities.

The uniqueness of 2-(2,4-dihydroxypyrimidin-5-yl)acetamide lies in its specific structure, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C6H7N3O3/c7-4(10)1-3-2-8-6(12)9-5(3)11/h2H,1H2,(H2,7,10)(H2,8,9,11,12)

InChI Key

IJAHNLRUFAXOBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CC(=O)N

Origin of Product

United States

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